molecular formula C7H14O6 B7788572 Methyl alpha-D-mannopyranoside CAS No. 25281-48-5

Methyl alpha-D-mannopyranoside

Cat. No.: B7788572
CAS No.: 25281-48-5
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-VEIUFWFVSA-N
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Description

Methyl alpha-D-mannopyranoside is an organic compound belonging to the class of o-glycosyl compounds. It is a methylated derivative of mannose, a simple sugar. This compound is known for its role as a competitive inhibitor of mannose binding by Escherichia coli, making it significant in microbiological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl alpha-D-mannopyranoside is typically synthesized through the esterification of mannose with methanol under acidic or basic conditions. The reaction involves the formation of a glycosidic bond between the mannose and methanol, followed by dehydration and crystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes, often optimized for large-scale production. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl alpha-D-mannopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl alpha-D-mannopyranoside has diverse applications in scientific research:

Mechanism of Action

Methyl alpha-D-mannopyranoside exerts its effects primarily by inhibiting the binding of mannose to mannose-binding proteins. This inhibition occurs through competitive binding, where the compound mimics the structure of mannose and occupies the binding sites on the proteins, preventing the actual mannose from binding. This mechanism is particularly significant in preventing bacterial adhesion and infection .

Comparison with Similar Compounds

  • Methyl alpha-D-glucopyranoside
  • Methyl alpha-D-galactopyranoside
  • Methyl beta-D-glucopyranoside
  • Methyl beta-D-galactopyranoside

Comparison: Methyl alpha-D-mannopyranoside is unique due to its specific interaction with mannose-binding proteins, which is not observed with other similar compounds. This specificity makes it particularly useful in microbiological and medical research for studying mannose-related pathways and preventing bacterial infections .

Properties

IUPAC Name

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6+,7+/m1/s1
Source PubChem
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InChI Key

HOVAGTYPODGVJG-VEIUFWFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
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DSSTOX Substance ID

DTXSID10897266
Record name Methyl alpha-D-mannopyranoside
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Molecular Weight

194.18 g/mol
Source PubChem
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Physical Description

White to slightly gray odorless powder; [Acros Organics MSDS]
Record name Methyl alpha-D-mannopyranoside
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CAS No.

617-04-9, 25281-48-5
Record name Methyl α-D-mannopyranoside
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Record name Methyl alpha-D-mannopyranoside
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Record name Methyl alpha-D-mannoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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